3-Amino-4-bromobenzofuran-2-carboxamide
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Overview
Description
3-Amino-4-bromobenzofuran-2-carboxamide is a chemical compound with the molecular formula C9H7BrN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromobenzofuran-2-carboxamide typically involves the bromination of benzofuran followed by amination and carboxamidation. One common method includes:
Bromination: Benzofuran is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated benzofuran undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
Carboxamidation: The resulting compound is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-bromobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or Grignard reagents in suitable solvents.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
3-Amino-4-bromobenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-4-bromobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzofuran-2-carboxamide: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Amino-5-bromobenzofuran-2-carboxamide: Similar structure but with a different bromine position, affecting its chemical properties and applications.
Uniqueness
3-Amino-4-bromobenzofuran-2-carboxamide is unique due to the specific positioning of the amino and bromine groups on the benzofuran ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Amino-4-bromobenzofuran-2-carboxamide (commonly referred to as compound 3) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antibacterial and neuroprotective domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high purity and yield rates (approximately 94%) . The structural formula can be represented as follows:
2. Antibacterial Activity
Recent studies have demonstrated that compound 3 exhibits significant antibacterial properties, particularly against multidrug-resistant strains. It was evaluated using the agar well diffusion method against various clinically isolated bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The results indicated:
- Minimum Inhibitory Concentration (MIC) : Compound 3 showed an MIC of 25 mg/mL against A. baumannii, which is notable compared to standard antibiotics like meropenem .
- Zone of Inhibition : At a concentration of 50 mg/mL, compound 3 exhibited a zone of inhibition measuring 18 mm against CRAB (Carbapenem-resistant Acinetobacter baumannii), while meropenem only achieved a zone of 4 mm .
Table 1: Antibacterial Efficacy of Compound 3
Bacteria Species | MIC (mg/mL) | Zone of Inhibition (mm) at 50 mg/mL |
---|---|---|
Acinetobacter baumannii | 25 | 18 |
Klebsiella pneumoniae | 30 | 15 |
Enterobacter cloacae | 40 | 12 |
Staphylococcus aureus | 50 | 10 |
3. Neuroprotective Properties
In addition to its antibacterial activity, compound 3 has been investigated for its potential neuroprotective effects, particularly in relation to Alzheimer's disease. Research indicates that benzofuran derivatives, including compound 3, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the degradation of acetylcholine:
- Inhibition Potency : Compound analogs demonstrated IC50 values ranging from 0.64μM to 81.06μM, indicating moderate to strong inhibition against AChE .
Table 2: Inhibition Potency Against AChE
Compound | IC50 (μM) |
---|---|
Compound 5f | 0.64 |
Compound 5h | 1.20 |
Compound 5a | 10.50 |
Donepezil | 0.70 |
The mechanism underlying the biological activity of compound 3 can be attributed to its ability to interact with specific molecular targets within bacterial cells and neuronal pathways:
- Antibacterial Mechanism : Molecular docking studies suggest that compound 3 binds effectively to active sites within bacterial enzymes, disrupting their function and leading to cell death .
- Neuroprotective Mechanism : The inhibition of AChE by compound analogs leads to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function and memory retention .
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-amino-4-bromo-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,11H2,(H2,12,13) |
InChI Key |
SJILYOGFKVHASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(O2)C(=O)N)N |
Origin of Product |
United States |
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